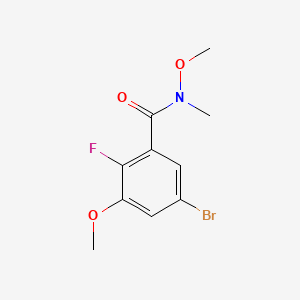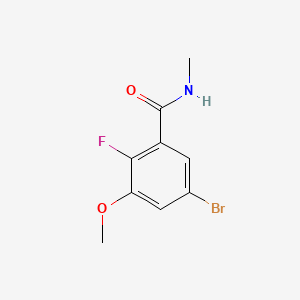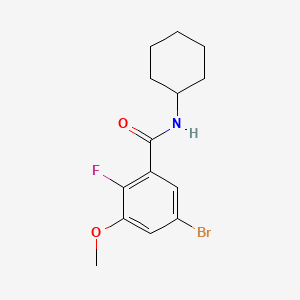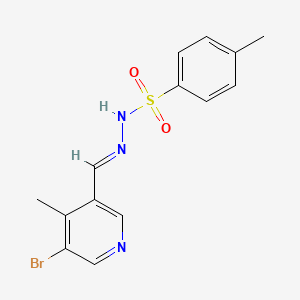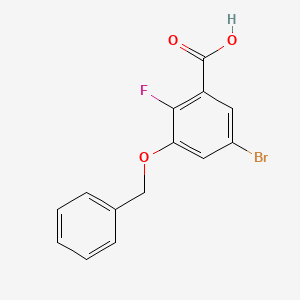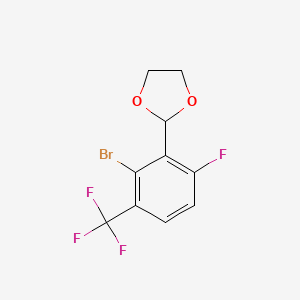
(3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl)(methyl)sulfane” is a chemical compound with the CAS Number: 2166849-71-2 . It has a molecular weight of 289.09 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5BrF4S/c1-14-7-4 (8 (11,12)13)2-3-5 (9)6 (7)10/h2-3H,1H3 . This code provides a specific description of the compound’s molecular structure.
Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 207.3±40.0 °C and a predicted density of 1.69±0.1 g/cm3 (Temp: 20 °C; Press: 760 Torr) .
Scientific Research Applications
3-BTFMS has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a reagent for the synthesis of heterocyclic compounds, and as a ligand for coordination chemistry. It has also been used as a catalyst in the synthesis of polymers, as a reagent for the synthesis of pharmaceuticals, and as a reagent for the synthesis of fluorinated compounds.
Mechanism of Action
The mechanism of action of 3-BTFMS is not yet fully understood. However, it is believed to act as a Lewis acid, which can facilitate the formation of covalent bonds between molecules. It has also been suggested that 3-BTFMS can act as a hydrogen-bond donor, which can lead to the formation of hydrogen bonds between molecules. Furthermore, it has been suggested that 3-BTFMS can act as a Lewis base, which can facilitate the formation of ionic bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-BTFMS are not yet fully understood. However, it has been suggested that 3-BTFMS can act as an inhibitor of enzymes, which can lead to the inhibition of certain biochemical pathways. Furthermore, it has been suggested that 3-BTFMS can interact with cell membranes, which can lead to changes in cell signaling pathways.
Advantages and Limitations for Lab Experiments
The advantages of using 3-BTFMS in laboratory experiments include its low boiling point and low vapor pressure, which make it ideal for use in a variety of laboratory settings. Furthermore, 3-BTFMS is relatively inexpensive and can be easily synthesized from readily available starting materials. However, 3-BTFMS is a highly reactive compound, which can lead to the formation of hazardous by-products. Furthermore, 3-BTFMS is a volatile compound, which can lead to the contamination of laboratory equipment.
Future Directions
The future directions for 3-BTFMS research include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications. Furthermore, further research into the synthesis and purification of 3-BTFMS is needed to ensure the safe and effective use of the compound in laboratory experiments. Additionally, further research into the use of 3-BTFMS in industrial applications is needed to explore its potential as a catalyst and reagent in the synthesis of polymers, pharmaceuticals, and fluorinated compounds. Finally, further research into the environmental impact of 3-BTFMS is needed to ensure its safe and responsible use.
Synthesis Methods
3-BTFMS can be synthesized via a number of routes. The most common method is via the reaction of bromine and trifluoromethylphenylsulfide in aqueous solution. This reaction is carried out at room temperature and yields 3-BTFMS as the primary product. Other methods of synthesis include the reaction of bromine and 2-fluoro-6-trifluoromethylphenylsulfide, as well as the reaction of bromine and 2-fluoro-6-trifluoromethylbenzenesulfonate.
properties
IUPAC Name |
1-bromo-2-fluoro-3-methylsulfanyl-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4S/c1-14-7-4(8(11,12)13)2-3-5(9)6(7)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCIOORHCQHGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1F)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.09 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




